3-Bromo-2,4-bis(trimethylsilyl)pyridine
Description
Properties
CAS No. |
134391-69-8 |
|---|---|
Molecular Formula |
C11H20BrNSi2 |
Molecular Weight |
302.36 g/mol |
IUPAC Name |
(3-bromo-2-trimethylsilylpyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C11H20BrNSi2/c1-14(2,3)9-7-8-13-11(10(9)12)15(4,5)6/h7-8H,1-6H3 |
InChI Key |
QVFKXHFAHHZXGX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=C(C(=NC=C1)[Si](C)(C)C)Br |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=NC=C1)[Si](C)(C)C)Br |
Synonyms |
Pyridine, 3-bromo-2,4-bis(trimethylsilyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-Bromo-2,4-bis(trimethylsilyl)pyridine and related brominated, silylated pyridines:
Key Observations:
Steric and Electronic Effects: The bis-TMS substitution in this compound introduces significant steric hindrance, which may limit reactivity at positions 2 and 4 but stabilize the ring against electrophilic attack. In contrast, mono-TMS derivatives (e.g., 5-Bromo-3-methoxy-2-(TMS)pyridine) retain moderate reactivity at unsubstituted positions . Electron-withdrawing groups (e.g., CF₃ in ) enhance the pyridine ring’s electrophilicity, accelerating NAS or metal-catalyzed cross-couplings compared to electron-donating groups like methoxy .
Functional Group Utility: Ethynyl-TMS groups (e.g., in and ) enable Sonogashira or Heck couplings, expanding applications in conjugated polymers or bioactive molecules . Halogen diversity (Br, Cl, F) in compounds like 6-Bromo-2-chloro-3-(TMS)pyridine allows sequential functionalization, leveraging differences in bond dissociation energies for selective substitutions .
Synthetic Accessibility :
- Pd-catalyzed cross-couplings are widely employed for silylated pyridines (e.g., trimethylsilylacetylene coupling in ). Similar methods could synthesize this compound via sequential silylation and bromination .
- Yield variations depend on substituent compatibility. For example, TMS-ethynyl derivatives achieve ~75–79% yields (), whereas bis-TMS compounds may require optimized conditions to mitigate steric challenges .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-Bromo-2,4-bis(trimethylsilyl)pyridine, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves sequential silylation and bromination of pyridine derivatives. For example, trimethylsilyl groups can be introduced via nucleophilic substitution or metal-catalyzed coupling (e.g., using trimethylsilyl chloride and a base like LiHMDS) . Bromination is achieved using N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 3-position. Solvent polarity and temperature are critical: polar aprotic solvents (e.g., THF) favor silylation, while lower temperatures (~0°C) minimize side reactions during bromination .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR are used to verify substituent positions. Deshielded protons adjacent to bromine (δ ~8.5 ppm) and trimethylsilyl groups (δ ~0.3 ppm for Si(CH)) are diagnostic .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths and angles, particularly the C-Br (1.89–1.92 Å) and C-Si (1.86–1.88 Å) bonds .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate (95:5) effectively separates the product from unreacted starting materials. For higher purity (>98%), recrystallization in ethanol at −20°C is recommended .
Advanced Research Questions
Q. How do steric and electronic effects of the trimethylsilyl groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bulky trimethylsilyl groups hinder coupling at the 2- and 4-positions, directing reactions (e.g., Suzuki-Miyaura) to the 3-bromo site. Computational studies (DFT) show that electron-donating silyl groups reduce the electron density at adjacent carbons, lowering activation barriers for oxidative addition with Pd(0) catalysts . Experimental validation involves monitoring reaction kinetics with varying catalyst loads (e.g., Pd(PPh)) and analyzing by GC-MS .
Q. What are the challenges in characterizing byproducts formed during the synthesis of this compound, and how can they be resolved?
- Methodological Answer : Common byproducts include di-brominated or over-silylated derivatives. High-resolution mass spectrometry (HRMS) and Si NMR distinguish these species. For example, a byproduct with a second bromine atom (m/z 354.97) can be identified via HRMS, while Si NMR detects residual silylating agents . Contradictions in literature yields (e.g., 79% vs. 65%) may arise from incomplete quenching of intermediates, resolved by optimizing reaction stoichiometry .
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of electrophilic substitution in this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict reactive sites. For example, the LUMO localization at the 5-position suggests susceptibility to nucleophilic attack, validated experimentally by reacting with Grignard reagents .
Q. What safety protocols are essential for handling this compound, given its structural similarities to hazardous pyridine derivatives?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory effects. Storage under inert gas (Ar/N) prevents decomposition. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols, as outlined for analogous bromopyridines .
Data Contradictions and Resolution
- Synthesis Yields : Reported yields range from 65% to 79% for similar compounds . Contradictions may stem from variations in silylation efficiency or bromine source purity. Researchers should replicate conditions with standardized reagents (e.g., NBS ≥98%) and monitor reaction progress via TLC .
- Regioselectivity in Coupling Reactions : Some studies report preferential coupling at the 3-position, while others note minor 4-position activity. This discrepancy is resolved by using sterically hindered ligands (e.g., SPhos) to block competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
